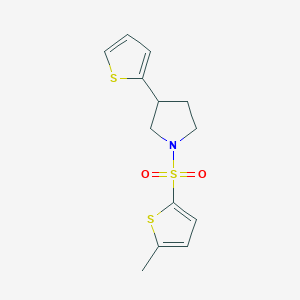

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom . One of the thiophene rings is methylated, meaning it has a methyl group (-CH3) attached, and is also sulfonylated, meaning it has a sulfonyl group (-SO2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic amine, would have a trigonal pyramidal geometry around the nitrogen atom. The thiophene rings would likely have planar geometry due to the conjugated pi system involving the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The thiophene rings could undergo electrophilic aromatic substitution reactions, and the presence of the sulfonyl and methyl groups would influence the reactivity and the position of the substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents, while the nonpolar methyl group could increase its solubility in nonpolar solvents .科学的研究の応用

Materials Science and Photovoltaics

Research has shown the potential of thiophene-based ligands in photovoltaic applications. For example, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiophene derivatives have been synthesized and studied for their structural and photovoltaic properties. These complexes demonstrated moderate power conversion efficiency in dye-sensitized solar cells, indicating the relevance of thiophene derivatives in the development of new materials for solar energy conversion (Maharaja Jayapal et al., 2018).

Organic Synthesis and Catalysis

Thiophene and pyrrolidine derivatives are instrumental in organic synthesis and catalysis. For instance, the catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones using copper(I) catalysts has been explored to produce 3-sulfonylpyrrolidines. These reactions showcased good yields, exo-selectivity, and enantiocontrol, underlining the utility of thiophene derivatives in synthesizing complex organic molecules with high stereoselectivity (Tomás Llamas et al., 2007).

Antimicrobial Applications

Additionally, certain pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. A study highlighted the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound and its structural characterization. This compound exhibited antibacterial and antimycobacterial activity, suggesting the potential of pyrrolidine derivatives in developing new antimicrobial agents (Yahya Nural et al., 2018).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it would interact with biological targets in the body to exert its effects. The presence of the polar sulfonyl group and the nonpolar methyl group could allow it to interact with a variety of biological molecules .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c1-10-4-5-13(18-10)19(15,16)14-7-6-11(9-14)12-3-2-8-17-12/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVZJFPZVPYGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)